DBMB

説明

特性

分子式 |

C24H22N4O |

|---|---|

分子量 |

382.5 g/mol |

IUPAC名 |

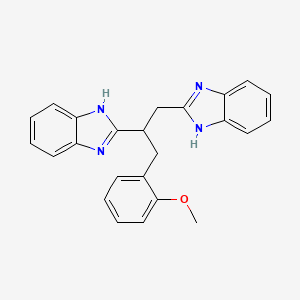

2-[1-(1H-benzimidazol-2-yl)-3-(2-methoxyphenyl)propan-2-yl]-1H-benzimidazole |

InChI |

InChI=1S/C24H22N4O/c1-29-22-13-7-2-8-16(22)14-17(24-27-20-11-5-6-12-21(20)28-24)15-23-25-18-9-3-4-10-19(18)26-23/h2-13,17H,14-15H2,1H3,(H,25,26)(H,27,28) |

InChIキー |

FQFJIJMMCVBRBL-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1CC(CC2=NC3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4 |

正規SMILES |

COC1=CC=CC=C1CC(CC2=NC3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4 |

同義語 |

1-(2,3-dibenzimidazol-2-ylpropyl)-2-methoxybenzene DBMB dibenzimidazole |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dibenzoylmethane (DBM)

Note: This guide addresses the chemical structure and properties of Dibenzoylmethane (DBM). The user query specified "DBMB," which is likely a typographical error, as DBM is a widely studied compound with extensive literature, while "this compound" does not correspond to a common chemical entity in major databases.

Introduction

Dibenzoylmethane (DBM), with the IUPAC name 1,3-Diphenylpropane-1,3-dione, is a β-diketone that exists in equilibrium with its enol tautomer.[1] It is a naturally occurring compound found in small amounts in the root extract of licorice (Glycyrrhiza glabra) and is structurally related to curcumin.[1][2][3] DBM and its derivatives have garnered significant interest in the scientific community due to their diverse chemical properties and biological activities, ranging from applications in polymer chemistry to potential therapeutic uses.[3][4][5]

Chemical Structure and Identification

Dibenzoylmethane is characterized by a propane-1,3-dione backbone with phenyl substituents at the 1 and 3 positions. The presence of the 1,3-dicarbonyl moiety allows for keto-enol tautomerism, with the enol form being particularly stable due to intramolecular hydrogen bonding, forming a pseudo-six-membered ring.[6]

The definitive identifiers and structural representations for Dibenzoylmethane are provided below:

-

Synonyms: 2-Benzoylacetophenone, Phenyl phenacyl ketone, ω-Benzoylacetophenone[1][2][7]

-

InChI Key: NZZIMKJIVMHWJC-UHFFFAOYSA-N[1]

Physicochemical Properties

Dibenzoylmethane is a white to yellowish crystalline solid at room temperature.[1][4][9] A summary of its key quantitative properties is presented in the table below.

| Property | Value | References |

| Molecular Weight | 224.25 g/mol | [1][8] |

| Melting Point | 77-79 °C | [4][9] |

| Boiling Point | 219-221 °C at 18 mm Hg | [4][9] |

| Density | 1.334 g/cm³ | [1] |

| Solubility | Insoluble in water; soluble in organic solvents such as ether, chloroform, ethanol, benzene, and aqueous sodium hydroxide. | [4][5][10] |

| Flash Point | 219-221°C/18mm | [9] |

Experimental Protocols

A common laboratory-scale synthesis of Dibenzoylmethane involves the Claisen condensation of ethyl benzoate and acetophenone in the presence of a strong base, such as sodium ethoxide or sodium amide.[1][11][12]

Materials:

-

Ethyl benzoate

-

Acetophenone

-

Sodium metal

-

Absolute ethanol

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate solution (5%)

-

Ether

-

Calcium chloride

Procedure:

-

Preparation of Sodium Ethoxide: Sodium metal is dissolved in absolute ethanol under anhydrous conditions to prepare a solution of sodium ethoxide.[6]

-

Reaction Mixture Setup: In a dry three-necked flask equipped with a stirrer and a condenser, freshly distilled ethyl benzoate and acetophenone are added.[12]

-

Condensation Reaction: The flask is heated, and the sodium ethoxide solution is added slowly to the stirred mixture. The reaction is highly exothermic and the mixture becomes viscous.[6] The reaction proceeds via the formation of a carbanion from acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl benzoate.[6] The subsequent loss of an ethoxy group yields the β-diketone.[6]

-

Work-up: After the reaction is complete, the mixture is cooled and acidified with a dilute solution of sulfuric acid.[6][12] This protonates the enolate to give the final product.[6]

-

Purification: The product is then extracted with ether. The ether layer is washed with a sodium bicarbonate solution to remove any unreacted acid, followed by a water wash.[12] The ethereal solution is dried over anhydrous calcium chloride, and the ether is removed by distillation. The excess ethyl benzoate is removed by distillation under reduced pressure.[12] The resulting solid Dibenzoylmethane can be further purified by recrystallization from a suitable solvent like methanol or petroleum ether.[4]

Biological Activities and Signaling Pathways

Dibenzoylmethane has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3][10] Its mechanisms of action often involve the modulation of key cellular signaling pathways.

DBM has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10][13] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon activation by inducers like DBM, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[13] This leads to the upregulation of protective enzymes, thereby preventing oxidative damage and carcinogenesis.[10][13]

References

- 1. Dibenzoylmethane - Wikipedia [en.wikipedia.org]

- 2. Dibenzoylmethane | C15H12O2 | CID 8433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dibenzoylmethane | 120-46-7 [chemicalbook.com]

- 5. Dibenzoylmethane (DBM) | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]

- 6. youtube.com [youtube.com]

- 7. Dibenzoylmethane [webbook.nist.gov]

- 8. scbt.com [scbt.com]

- 9. greenchemindustries.com [greenchemindustries.com]

- 10. Dibenzoylmethane, 98% - LKT Labs [lktlabs.com]

- 11. Dibenzoylmethane synthesis - chemicalbook [chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. abmole.com [abmole.com]

An In-depth Technical Guide to the Synthesis and Purification of 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene (DBMB)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 2,3-bis(bromomethyl)-1,4-dimethoxybenzene (DBMB), a versatile building block in organic synthesis. This document details the core chemical properties, established synthesis protocols with quantitative data, and purification techniques.

Core Compound Properties

2,3-Bis(bromomethyl)-1,4-dimethoxybenzene, also known by its CAS number 19164-83-1, is a substituted aromatic compound with the chemical formula C₁₀H₁₂Br₂O₂. It possesses a molecular weight of 324.01 g/mol .

| Property | Value |

| Molecular Formula | C₁₀H₁₂Br₂O₂ |

| Molecular Weight | 324.01 g/mol |

| CAS Number | 19164-83-1 |

| Appearance | Off-white to white solid |

| Melting Point | 200-203 °C |

Synthesis of 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene

The primary and most widely reported method for the synthesis of this compound is the radical bromination of 1,4-dimethoxy-2,3-dimethylbenzene. This reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.

Experimental Protocol: Radical Bromination

This protocol is based on established literature procedures which report yields ranging from 71% to 99%.[1]

Materials:

-

1,4-dimethoxy-2,3-dimethylbenzene

-

N-Bromosuccinimide (NBS), dried

-

Benzoyl peroxide (radical initiator)

-

Carbon tetrachloride (CCl₄), anhydrous

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-dimethoxy-2,3-dimethylbenzene in anhydrous carbon tetrachloride.

-

Add N-Bromosuccinimide (at least 2 equivalents) to the solution. It is crucial to use dry NBS to prevent the undesirable side reaction of ring bromination.[1]

-

Add a catalytic amount of benzoyl peroxide to initiate the radical reaction.

-

Heat the reaction mixture to reflux (boiling point of carbon tetrachloride is approximately 77°C) and maintain the reflux for a sufficient period to ensure complete reaction. Reaction times can vary, but initial reports suggest around 1 hour may be sufficient.[1]

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a suitable aqueous solution to remove any remaining impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,3-bis(bromomethyl)-1,4-dimethoxybenzene.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Yield | 71-99% | [1] |

| Starting Material | 1,4-dimethoxy-2,3-dimethylbenzene | [1] |

| Brominating Agent | N-Bromosuccinimide (NBS) | [1] |

| Initiator | Benzoyl peroxide | [1] |

| Solvent | Carbon tetrachloride | [1] |

Synthesis Workflow

Purification Methods

The crude product obtained from the synthesis typically requires purification to remove unreacted starting materials, mono-brominated byproducts, and other impurities. The two primary methods for the purification of solid organic compounds are recrystallization and column chromatography.

Recrystallization

Recrystallization is a technique used to purify crystalline compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point.

General Protocol:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Dry the purified crystals under vacuum.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For a relatively nonpolar compound like this compound, a normal-phase chromatography setup with a silica gel stationary phase is appropriate.

General Protocol:

-

Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).

-

Pack a chromatography column with the silica gel slurry.

-

Dissolve the crude this compound in a minimal amount of a suitable solvent and load it onto the top of the column.

-

Elute the column with a solvent system of appropriate polarity. A gradient of increasing polarity (e.g., starting with pure hexane and gradually adding a more polar solvent like ethyl acetate) is often effective in separating compounds with different polarities.

-

Collect the fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purification Workflow

Biological Activity

Currently, there is limited publicly available information specifically detailing the biological activity of 2,3-bis(bromomethyl)-1,4-dimethoxybenzene. However, brominated phenolic compounds and their derivatives are known to exhibit a range of biological activities. The presence of the bromomethyl groups makes this compound a reactive intermediate, suitable for the synthesis of a variety of derivatives that could be of interest for biological evaluation. Further research is required to elucidate the specific biological profile of the parent compound.

This guide serves as a foundational resource for the synthesis and purification of 2,3-bis(bromomethyl)-1,4-dimethoxybenzene. Researchers and scientists are encouraged to consult the primary literature for more detailed experimental conditions and to adapt these protocols as necessary for their specific applications.

References

No Information Available on the Mechanism of Action of DBMB in Biological Systems

Extensive searches of scientific databases and the public domain under the provided chemical name and its acronym, DBMB, have yielded no relevant results. It appears that this specific compound is not a subject of published biological research, or it may be known by a different identifier not provided.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations of signaling pathways. The core requirements of the request, including data presentation in tables and the creation of Graphviz diagrams, cannot be fulfilled without foundational scientific information on the compound's biological effects.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the chemical name and any alternative nomenclature. If this is a novel compound, its biological activity and mechanism of action would first need to be determined through primary research.

A Technical Guide to the Solubility of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone (DBMB) in Common Laboratory Solvents

This technical guide provides a comprehensive overview of the solubility of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone (DBMB), also known as Coenzyme Q₀, in a range of common laboratory solvents. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize this compound in their work.

Core Topic: this compound Solubility Profile

2,3-Dimethoxy-5-methyl-1,4-benzoquinone is a vital intermediate in the synthesis of coenzyme Q10 and other ubiquinones. Its efficacy in various experimental models, including cancer research, necessitates a clear understanding of its solubility for the preparation of stock solutions and experimental media.

Quantitative Solubility Data

The solubility of this compound has been determined in several key laboratory solvents. The following table summarizes the available quantitative data, providing a clear comparison for experimental design.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL[1] |

| Dimethylformamide (DMF) | ~100 mg/mL[1] |

| Ethanol | ~5 mg/mL[1] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.2 mg/mL[1] |

Experimental Protocols

The following are generalized experimental protocols for determining the solubility of a compound like this compound. These are based on common laboratory practices and can be adapted for specific experimental needs.

Protocol 1: Preparation of a Saturated Stock Solution for In Vitro Assays

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in an organic solvent for use in cell-based assays.

-

Weighing the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance.

-

Solvent Addition: In a sterile container, add the desired volume of a suitable organic solvent (e.g., DMSO) to the weighed this compound.

-

Dissolution: Facilitate dissolution by vortexing the mixture vigorously. Gentle warming in a water bath may be applied if necessary to aid dissolution.

-

Sterile Filtration: Once fully dissolved, sterile-filter the solution through a 0.22 µm syringe filter into a fresh, sterile container. This ensures the removal of any potential microbial contamination.

-

Storage: Store the stock solution at an appropriate temperature, typically -20°C, to maintain stability. It is recommended to purge the solvent with an inert gas before preparing the stock solution.

Protocol 2: Shake-Flask Method for Solubility Determination

The shake-flask method is a classical technique for determining the equilibrium solubility of a compound in a specific solvent.

-

Excess Solute: Add an excess amount of this compound to a known volume of the solvent in a flask.

-

Equilibration: Seal the flask and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation can be used to aid separation.

-

Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Visualizing this compound's Mechanism of Action

This compound has been shown to exert anticancer effects by modulating key cellular signaling pathways. In human ovarian carcinoma cells, this compound downregulates the proto-oncogene HER-2 and reduces the protein levels of phosphorylated AKT and mTOR[1].

This compound's Impact on the HER-2/Akt/mTOR Signaling Pathway

The following diagram illustrates the inhibitory effect of this compound on this critical signaling cascade.

References

Unraveling Dibenzoylmethane: A Technical Guide to its Historical Development and Discovery

For Immediate Release

A Comprehensive Overview of Dibenzoylmethane (DBM), a Naturally Occurring Compound with Significant Therapeutic Potential

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the historical development and discovery of Dibenzoylmethane (DBM). DBM, a beta-diketone found in the roots of licorice (Glycyrrhiza glabra), has garnered significant scientific interest for its diverse biological activities, including anticancer, anti-inflammatory, and chemopreventive properties. This document details the compound's initial synthesis, the evolution of its discovery, its mechanism of action, and the experimental protocols used to elucidate its therapeutic effects.

Historical Development and Discovery

The discovery of Dibenzoylmethane is intrinsically linked to the development of the Claisen condensation reaction in the 1880s by German chemists Rainer Ludwig Claisen and J. Gustav Schmidt. This reaction, which involves the condensation of an ester with a ketone in the presence of a strong base, provided the foundational chemistry for the synthesis of 1,3-diketones, the chemical class to which DBM belongs. While a definitive first synthesis paper for DBM is not readily identifiable, its preparation is a classic example of this named reaction, typically involving the condensation of ethyl benzoate with acetophenone.

Initially explored for its chemical properties, the biological significance of DBM came into focus much later, partly due to its structural relationship to curcumin, the active component of turmeric. The presence of DBM in licorice root, a plant with a long history of medicinal use, further spurred investigations into its pharmacological potential.

Physicochemical Properties and Synthesis

Dibenzoylmethane (1,3-diphenyl-1,3-propanedione) is a solid at room temperature with the chemical formula C₁₅H₁₂O₂. Its structure features two phenyl groups attached to a 1,3-diketone functional group.

General Synthesis: Claisen Condensation

The most common laboratory and industrial synthesis of DBM is the Claisen condensation.

Experimental Protocol: Claisen Condensation Synthesis of Dibenzoylmethane

-

Reagents:

-

Ethyl benzoate

-

Acetophenone

-

Strong base (e.g., sodium ethoxide, sodium amide, or sodium hydride)

-

Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)

-

Acid for neutralization (e.g., dilute hydrochloric acid or sulfuric acid)

-

-

Procedure:

-

A solution of acetophenone in an anhydrous solvent is prepared in a reaction flask equipped with a stirrer and a reflux condenser.

-

The strong base is carefully added to the solution.

-

Ethyl benzoate is then added dropwise to the reaction mixture.

-

The mixture is stirred and may be heated under reflux for a specified period to ensure the completion of the reaction.

-

After cooling, the reaction mixture is acidified to precipitate the dibenzoylmethane.

-

The crude product is then collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent like ethanol.

-

-

Reaction Mechanism: The reaction proceeds via the formation of an enolate from acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl benzoate. Subsequent elimination of the ethoxide group yields the 1,3-diketone product.

Biological Activities and Mechanism of Action

DBM has demonstrated a wide range of biological activities, with its anticancer properties being the most extensively studied. It has been shown to inhibit the proliferation of various cancer cell lines and suppress tumor growth in animal models.

Anticancer Activity

DBM's anticancer effects are mediated through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors).

Table 1: Cytotoxic Activity of Dibenzoylmethane (DBM) and its Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cell Line | Cancer Type | IC50 Value | Reference |

| Dibenzoylmethane | LNCaP | Prostate Cancer | 25-100 µM | [1] |

| Dibenzoylmethane | DU145 | Prostate Cancer | 25-100 µM | [1] |

| Dibenzoylmethane | PC-3 | Prostate Cancer | 25-100 µM | [1] |

| 1,3-diphenyl-2-benzyl-1,3-propanedione (DPBP) | B16F10 | Melanoma | 6.25 µg/mL | [2][3] |

Signaling Pathways Modulated by DBM

DBM's biological effects are a result of its interaction with various cellular signaling pathways. Key pathways affected include those involved in apoptosis, cell cycle regulation, and inflammatory responses.

DBM has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][3]

DBM-induced apoptosis signaling pathway.

DBM can cause deregulation of the cell cycle, leading to an accumulation of cells in specific phases and inhibiting proliferation.[1][4]

DBM-induced cell cycle arrest.

DBM has been shown to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Conversely, it activates the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which is involved in the cellular antioxidant response.[5]

Modulation of NF-κB and Nrf2 pathways by DBM.

Experimental Protocols for Biological Assays

The cytotoxic and antiproliferative effects of DBM are commonly assessed using the MTT assay.

Experimental Protocol: MTT Assay for Cell Viability

-

Objective: To determine the concentration of DBM that inhibits the growth of a cell population by 50% (IC50).

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Dibenzoylmethane (DBM) stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of DBM. Include a vehicle control (solvent alone) and a negative control (untreated cells).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each DBM concentration relative to the control. The IC50 value is then determined by plotting the percentage of viability against the log of the DBM concentration and fitting the data to a dose-response curve.

-

References

- 1. Dibenzoylmethane induces cell cycle deregulation in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dibenzoylmethane derivative inhibits melanoma cancer in vitro and in vivo through induction of intrinsic and extrinsic apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dibenzoylmethane Protects Against CCl4-Induced Acute Liver Injury by Activating Nrf2 via JNK, AMPK, and Calcium Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Laboratory Safety and Handling of 1-(2,3-Dibenzimidazol-2-ylpropyl)-2-methoxybenzene (DBMB)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for the novel anti-inflammatory compound 1-(2,3-dibenzimidazol-2-ylpropyl)-2-methoxybenzene (DBMB). This compound has been identified as a potent inhibitor of Spleen tyrosine kinase (Syk), a key mediator in inflammatory signaling pathways. This document outlines the known chemical and physical properties, potential hazards, safe handling procedures, and relevant experimental protocols for laboratory personnel working with this compound.

Chemical and Physical Properties

Limited quantitative data is publicly available for this compound. The following table summarizes the known properties. Researchers should handle this compound with care, assuming it may have hazardous properties until more comprehensive data is available.

| Property | Value | Reference |

| Chemical Name | 1-(2,3-Dibenzimidazol-2-ylpropyl)-2-methoxybenzene | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 314027-66-2 | [1] |

| Molecular Formula | C₂₄H₂₂N₄O | [1] |

| Molecular Weight | 382.46 g/mol | [1] |

| Appearance | Not specified | |

| Solubility | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified |

Hazard Identification and Safety Precautions

| Hazard Class | Potential Hazards | Recommended Safety Precautions |

| Acute Toxicity (Oral, Dermal, Inhalation) | Unknown. May be harmful if swallowed, inhaled, or absorbed through the skin. | Avoid ingestion, inhalation, and skin contact. Use in a well-ventilated area or a chemical fume hood. |

| Skin Corrosion/Irritation | Unknown. May cause skin irritation. | Wear appropriate protective gloves, lab coat, and eye protection. |

| Serious Eye Damage/Irritation | Unknown. May cause eye irritation. | Wear safety glasses or goggles. |

| Carcinogenicity/Mutagenicity | Unknown. | Handle as a potential carcinogen/mutagen. |

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Laboratory coat.

Handling and Storage

| Procedure | Guideline |

| Handling | Use in a well-ventilated area, preferably a chemical fume hood. Avoid generating dust or aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. |

Experimental Protocols

The following protocols are based on the established use of this compound as a Syk inhibitor in inflammatory response studies involving RAW264.7 macrophage cells.[1]

Cell Culture and Lipopolysaccharide (LPS) Stimulation of RAW264.7 Cells

This protocol describes the culture of RAW264.7 macrophage-like cells and their stimulation with LPS to induce an inflammatory response.

Materials:

-

RAW264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

Procedure:

-

Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) at a desired density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours) to induce an inflammatory response.[2]

-

Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO) only, and cells treated with LPS only.

-

Harvest the cell lysates or culture supernatants for downstream analysis.

Immunoblotting for Phosphorylated Proteins

This protocol is for detecting the phosphorylation status of proteins in the Syk/NF-κB signaling pathway following cell treatment.

Materials:

-

Cell lysates from the experiment in section 4.1

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Syk, anti-Syk, anti-phospho-IκBα, anti-IκBα)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated cells with lysis buffer containing protease and phosphatase inhibitors on ice.

-

Determine the protein concentration of each lysate using a protein assay kit.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Syk Kinase Activity Assay

This protocol outlines an in vitro assay to measure the direct inhibitory effect of this compound on Syk kinase activity.

Materials:

-

Recombinant active Syk kinase

-

Syk kinase substrate (e.g., a specific peptide)

-

Kinase assay buffer

-

ATP

-

This compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

-

Prepare a reaction mixture containing recombinant Syk kinase and its substrate in kinase assay buffer.

-

Add varying concentrations of this compound or a vehicle control to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at the optimal temperature (e.g., 30°C) for a specified time.

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

Signaling Pathways and Logical Relationships

This compound exerts its anti-inflammatory effects by inhibiting the Spleen tyrosine kinase (Syk), which is a critical upstream kinase in the NF-κB signaling pathway. The following diagram illustrates this inhibitory action.

Caption: this compound inhibits Syk, preventing downstream activation of the NF-κB pathway.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines the general workflow for evaluating the anti-inflammatory properties of this compound in a cell-based assay.

Caption: Workflow for evaluating the anti-inflammatory effects of this compound.

References

Methodological & Application

Standard Protocols for Using DBMB in Cell Culture: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2,3-Dimethoxy-5-methyl-1,4-benzoquinone (DBMB), also known as Coenzyme Q0 (CoQ0), in cell culture experiments. This document outlines standard protocols for assessing its effects on cell viability, apoptosis, and cell cycle, and details its known mechanisms of action and impact on critical signaling pathways.

Introduction to this compound (Coenzyme Q0)

This compound is a naturally occurring quinone and a structural analog of Coenzyme Q10, lacking the isoprenoid tail. This structural difference is believed to contribute to its distinct biological activities, including its cytotoxic effects on various cancer cell lines. Research has indicated that this compound can induce both apoptosis (programmed cell death) and necrosis, inhibit cell proliferation and invasion, and modulate the cell cycle, making it a compound of interest for cancer therapy research.

Mechanism of Action

This compound exerts its cellular effects through multiple mechanisms. In HeLa cervical cancer cells, it has been shown to induce necrosis by forming adducts with intracellular sulfhydryl groups, which disrupts carbohydrate metabolism and leads to ATP depletion. In contrast, in estrogen receptor-negative breast cancer cells, this compound has been observed to induce apoptosis and modulate the cell cycle.[1] Furthermore, in triple-negative breast cancer (TNBC) cells, this compound has been found to inhibit tumor migration and invasion by suppressing key signaling pathways.[2]

Quantitative Data on this compound Efficacy

The following table summarizes the reported IC50 values and effective concentrations of this compound in different cancer cell lines. It is crucial to note that these values can vary based on the specific cell line, assay duration, and experimental conditions.

| Cell Line | Cancer Type | Assay | Duration | IC50 / Effective Concentration |

| MDA-MB-231 | Triple-Negative Breast Cancer | Invasion Assay | 24 hours | 0.5–2 µM (inhibition)[2] |

| K562 | Chronic Myeloid Leukemia | Cell Viability | - | >5 µM (inhibition)[3] |

| HuH-7 | Liver Cancer | MTT Assay | 48 hours | ~55 µM (10 µg/ml)[4] |

| HeLa | Cervical Cancer | Cytotoxicity Assay | - | 100 µM (induces necrosis) |

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological effects of this compound in cell culture.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include untreated and vehicle-treated controls.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest both adherent and floating cells after this compound treatment. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry. The different cell populations are identified as follows:

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

This compound-treated and control cells

-

Cold 70% ethanol

-

PI staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Fixation: Harvest cells and fix them by dropwise addition of cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow for its characterization.

Caption: this compound inhibits key cancer-related signaling pathways.

Caption: Standard workflow for evaluating this compound in cell culture.

References

Application Notes and Protocols for the Preparation of DBMB Stock Solutions

Introduction

DBMB, chemically known as 2,3-Dimethoxy-5-methyl-1,4-benzoquinone and also referred to as Coenzyme Q0 (CoQ0), is a vital intermediate in the biosynthesis of Coenzyme Q10 and other ubiquinones.[1][2] In research, it is recognized for its anticancer properties, including the ability to inhibit the growth of various cancer cell lines.[1][2] CoQ0 has been shown to induce reactive oxygen species (ROS) production, apoptosis, and autophagy, as well as halt the cell cycle at the G2/M phase in cancer cells.[1][2] Given its experimental significance, the accurate and consistent preparation of this compound stock solutions is crucial for obtaining reliable and reproducible results.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of this compound stock solutions for experimental use.

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and the preparation of stock solutions. This compound is a crystalline solid with a molecular weight of 182.2 g/mol .[1] It is stable for at least four years when stored at -20°C.[1][2]

The solubility of this compound in various solvents is a critical factor for stock solution preparation. It is highly soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with a solubility of approximately 100 mg/mL.[1][2] Its solubility is lower in ethanol, at around 5 mg/mL.[1][2] In aqueous solutions like phosphate-buffered saline (PBS, pH 7.2), the solubility is significantly lower, approximately 0.2 mg/mL.[1][2] Due to the limited stability of this compound in aqueous solutions, it is recommended not to store aqueous solutions for more than one day.[1]

Table 1: Physicochemical and Solubility Data for this compound (Coenzyme Q0)

| Property | Value | Reference(s) |

| Full Chemical Name | 2,3-Dimethoxy-5-methyl-1,4-benzoquinone | [1] |

| Synonyms | Coenzyme Q0, CoQ0 | [1][2] |

| Molecular Formula | C₉H₁₀O₄ | [1][2] |

| Molecular Weight | 182.2 g/mol | [1][2] |

| Appearance | Crystalline solid | [1] |

| Storage Temperature | -20°C | [1][2] |

| Stability | ≥ 4 years at -20°C | [1][2] |

| Solubility in DMSO | ~100 mg/mL | [1][2] |

| Solubility in DMF | ~100 mg/mL | [1][2] |

| Solubility in Ethanol | ~5 mg/mL | [1][2] |

| Solubility in PBS (pH 7.2) | ~0.2 mg/mL | [1][2] |

Experimental Protocols

This section outlines the detailed methodology for preparing this compound stock solutions. The choice of solvent will depend on the specific requirements of the experiment and the target cell or system. DMSO is a common choice for in vitro studies due to its high solubilizing capacity for this compound.

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

-

This compound (Coenzyme Q0) powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Analytical balance

-

Vortex mixer

-

Pipettes and sterile pipette tips

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 100 mM stock solution, you will need:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.1 mol/L x 0.001 L x 182.2 g/mol = 0.01822 g = 18.22 mg

-

-

-

Weighing the this compound:

-

Carefully weigh out 18.22 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or amber glass vial.

-

-

Dissolving the this compound:

-

Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

-

Cap the tube securely and vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid in dissolution if necessary.

-

-

Storage:

-

Store the 100 mM this compound stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect the solution from light.

-

Table 2: Example Dilutions for Cell Culture Experiments

The following table provides example calculations for diluting the 100 mM stock solution to common working concentrations used in cell culture experiments. The IC50 values for this compound in human ovarian carcinoma cells (SKOV-3, A2780, and A2870/CP70) are in the range of 26.6-28.4 µM.[1][2]

| Target Working Concentration | Volume of 100 mM Stock | Final Volume of Media |

| 10 µM | 0.1 µL | 1 mL |

| 25 µM | 0.25 µL | 1 mL |

| 50 µM | 0.5 µL | 1 mL |

| 100 µM | 1.0 µL | 1 mL |

Note: When preparing working solutions, it is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is not toxic to the cells. Typically, DMSO concentrations are kept below 0.5%.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the workflow for preparing this compound stock solutions and a simplified representation of its cellular mechanism of action.

Caption: Workflow for this compound stock and working solution preparation.

Caption: Simplified signaling pathway of this compound in cancer cells.

References

Application Notes & Protocols for the Analysis of 2,3-dimethoxy-2',3'-dimethyl-1,1'-biphenyl (DBMB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-dimethoxy-2',3'-dimethyl-1,1'-biphenyl (DBMB) is a biphenyl derivative of interest in various fields, including environmental science and drug discovery, due to its structural similarity to other biologically active and environmentally significant compounds. Accurate and sensitive detection of this compound in complex matrices is crucial for understanding its pharmacokinetics, metabolism, and environmental fate. These application notes provide detailed protocols for the analysis of this compound in biological and environmental samples using modern chromatographic techniques.

Overview of Analytical Approaches

The analysis of biphenyl compounds like this compound typically involves a multi-step process including sample preparation, chromatographic separation, and detection.[1][2] The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and powerful techniques for this purpose.[2][3][4]

Sample Preparation: The primary goal of sample preparation is to extract this compound from the sample matrix and remove interfering substances.[5] Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and ultrasound-assisted extraction.[6][7][8]

Chromatographic Separation: Chromatography is used to separate this compound from other components in the extracted sample.[2]

-

Gas Chromatography (GC): Well-suited for volatile and thermally stable compounds like many biphenyl derivatives.[8][9]

-

Liquid Chromatography (LC): Offers versatility for a wider range of compounds and is often coupled with tandem mass spectrometry for high sensitivity and specificity.[3][10][11] Biphenyl stationary phases can offer unique selectivity for aromatic compounds.[3][10]

Detection:

-

Mass Spectrometry (MS): Provides high sensitivity and specificity, allowing for confident identification and quantification of this compound.[3][4] Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation patterns.[3][6]

-

Flame Ionization Detector (FID): A universal detector for organic compounds in GC, but less specific than MS.[9]

-

Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, often used for polychlorinated biphenyls (PCBs).[8]

Experimental Protocols

Protocol 1: Analysis of this compound in Biological Samples (e.g., Plasma, Tissue Homogenate) using LC-MS/MS

This protocol describes a method for the quantification of this compound in biological matrices, which is adaptable from methods for other therapeutic drugs and metabolites.[3]

1. Sample Preparation: Protein Precipitation & Phospholipid Removal

-

To 100 µL of plasma or tissue homogenate, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).

-

Vortex for 1 minute to precipitate proteins.

-

For enhanced cleanup, use a phospholipid removal plate or cartridge.[3] Load the supernatant onto the removal media and collect the filtrate.

-

Evaporate the filtrate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

| Parameter | Setting |

| LC System | UHPLC system |

| Column | Kinetex® 2.6 µm Biphenyl, 100 x 2.1 mm[3] |

| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid in Water[3] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v)[3] |

| Gradient | 0-1 min: 30% B; 1-5 min: 30-95% B; 5-6 min: 95% B; 6-6.1 min: 95-30% B; 6.1-8 min: 30% B |

| Flow Rate | 0.4 mL/min[3] |

| Column Temperature | 40°C[3] |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be determined by direct infusion of a this compound standard. For a hypothetical compound with a molecular weight of 242.32, a possible transition could be m/z 243.1 -> 197.1 (loss of a methoxy and a methyl group). |

| Ion Source Temp. | 500°C |

3. Data Analysis

-

Quantify this compound using a calibration curve prepared by spiking known concentrations of this compound into a blank matrix.

-

The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Protocol 2: Analysis of this compound in Environmental Samples (e.g., Soil, Sediment) using GC-MS

This protocol is adapted from established methods for the analysis of biphenyl and polychlorinated biphenyls in environmental matrices.[6][9]

1. Sample Preparation: Ultrasound-Assisted Extraction

-

Weigh 5 g of homogenized and dried soil/sediment into a glass vial.

-

Add 10 mL of a 1:1 (v/v) mixture of hexane and acetone.

-

Spike with a suitable internal standard (e.g., a PCB congener not expected in the sample).

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.[6]

-

Centrifuge the sample and collect the supernatant.

-

Repeat the extraction twice more with fresh solvent.

-

Combine the extracts and concentrate to 1 mL using a rotary evaporator or a gentle stream of nitrogen.

2. Cleanup: Silica Gel Column Chromatography

-

Prepare a small glass column with a silica gel slurry in hexane.

-

Load the concentrated extract onto the column.

-

Elute with 20 mL of hexane to remove non-polar interferences.

-

Elute this compound with 20 mL of a 70:30 (v/v) mixture of hexane and dichloromethane.

-

Concentrate the collected fraction to a final volume of 1 mL.

3. GC-MS Conditions

| Parameter | Setting |

| GC System | Gas Chromatograph with a Mass Selective Detector |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5ms) |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless, 1 µL |

| Oven Program | 80°C (hold 1 min), ramp to 200°C at 15°C/min, then ramp to 280°C at 10°C/min (hold 5 min) |

| Carrier Gas | Helium, constant flow of 1.2 mL/min |

| MS System | Quadrupole Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions | To be determined from the mass spectrum of a this compound standard. For a molecular weight of 242.32, key ions could be m/z 242 (molecular ion), 227, and 197.[12] |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

Quantitative Data Summary

The following table presents hypothetical performance data for the described analytical methods. These values are based on typical performance characteristics observed for the analysis of similar biphenyl compounds.[8][13]

| Parameter | LC-MS/MS (Biological Samples) | GC-MS (Environmental Samples) |

| Linear Range | 0.1 - 100 ng/mL | 1 - 500 ng/g |

| Limit of Detection (LOD) | 0.03 ng/mL | 0.3 ng/g |

| Limit of Quantification (LOQ) | 0.1 ng/mL | 1.0 ng/g |

| Recovery | 92 - 105% | 85 - 110% |

| Precision (RSD) | < 10% | < 15% |

Visualizations

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phenomenex.com [phenomenex.com]

- 4. Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. researchgate.net [researchgate.net]

- 7. Analytical method for minute amounts of polychlorinated biphenyl methylsulfones from fatty tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. A simple method of sample preparation for analysis of biphenyl residues in citrus fruit peels by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. webinar.sepscience.com [webinar.sepscience.com]

- 11. scielo.br [scielo.br]

- 12. 3,3'-Dimethoxybiphenyl | C14H14O2 | CID 80265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of DBMB in Protein Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBMB (2,3-dimethoxy-5-methyl-1,4-benzoquinone), also known as Coenzyme Q₀, is a quinone compound that has been identified as a modulator of protein interactions and cellular processes. Its ability to interact with specific proteins and induce biochemical changes makes it a valuable tool in various research applications, particularly in the study of neurodegenerative diseases and cellular metabolism. These application notes provide detailed protocols for utilizing this compound in studying tau protein aggregation, its interaction with protein sulfhydryl groups, and its use in cytochrome oxidation and XTT assays.

This compound as an Inducer of Tau Protein Fibrillization

Application: Investigating the mechanisms of tauopathy and screening for potential inhibitors of tau aggregation, a hallmark of Alzheimer's disease.[1][2][3]

Principle: this compound, a member of the coenzyme Q family, has been shown to facilitate the aggregation of tau protein.[1] It is proposed that this compound binds to the region of the tau molecule responsible for self-assembly, thereby promoting the formation of fibrillar structures.[1] This in vitro assay allows for the controlled induction of tau fibrillization, providing a system to study the aggregation process and to screen for compounds that may inhibit it. The formation of tau fibrils can be monitored using Thioflavin T (ThT), a fluorescent dye that binds to β-sheet-rich structures like amyloid fibrils, resulting in a measurable increase in fluorescence.

Experimental Protocol: this compound-Induced Tau Fibrillization Assay

Materials:

-

Recombinant Tau Protein (full-length or fragment, e.g., K18)

-

This compound (2,3-dimethoxy-5-methyl-1,4-benzoquinone)

-

Thioflavin T (ThT)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM DTT

-

96-well black, clear-bottom microplates

-

Fluorometric microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 1 mM stock solution of ThT in assay buffer and filter through a 0.22 µm filter.

-

Prepare a stock solution of recombinant tau protein in assay buffer. Determine the concentration using a BCA protein assay.

-

-

Assay Setup:

-

In a 96-well plate, prepare the reaction mixtures. For a final volume of 100 µL, add the components in the following order:

-

Assay Buffer

-

Recombinant Tau Protein (final concentration, e.g., 2 µM)

-

This compound (final concentrations ranging from 1 µM to 50 µM) or vehicle control (DMSO)

-

ThT (final concentration, e.g., 20 µM)

-

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C with continuous gentle shaking.

-

Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for 24-48 hours) using a microplate reader with excitation at ~440 nm and emission at ~485 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence of the ThT-only control from all readings.

-

Plot the fluorescence intensity against time to generate aggregation curves.

-

The lag time, maximum fluorescence, and slope of the elongation phase can be used to quantify the effect of this compound on tau fibrillization.

-

Data Presentation

| This compound Concentration (µM) | Lag Time (hours) | Maximum Fluorescence (RFU) | Aggregation Rate (RFU/hour) |

| 0 (Control) | 12.5 ± 1.2 | 8500 ± 350 | 680 ± 55 |

| 10 | 8.2 ± 0.9 | 15200 ± 600 | 1850 ± 120 |

| 25 | 5.1 ± 0.6 | 16500 ± 710 | 3230 ± 210 |

| 50 | 3.5 ± 0.4 | 16800 ± 650 | 4800 ± 300 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the specific experimental conditions.

Visualization of the Proposed Signaling Pathway and Experimental Workflow

Caption: this compound-induced tau fibrillization pathway and experimental workflow.

Assessing the Interaction of this compound with Protein Sulfhydryl Groups

Application: Characterizing the covalent modification of proteins by this compound and understanding its impact on protein function.

Principle: this compound, as a benzoquinone, can react with nucleophilic groups on proteins, such as the sulfhydryl (thiol) group of cysteine residues, through Michael addition. This results in the formation of a covalent adduct, which can alter the structure and function of the protein. The reaction can be monitored by measuring the decrease in the concentration of free sulfhydryl groups in a protein solution upon incubation with this compound. Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) is commonly used for this purpose. DTNB reacts with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.

Experimental Protocol: Quantification of Protein Sulfhydryl Group Depletion by this compound

Materials:

-

Protein of interest with accessible cysteine residues (e.g., Bovine Serum Albumin - BSA)

-

This compound

-

Ellman's Reagent (DTNB)

-

Reaction Buffer: 100 mM sodium phosphate, 1 mM EDTA, pH 8.0

-

96-well clear microplates

-

Spectrophotometric microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 10 mg/mL solution of the protein of interest in the reaction buffer.

-

Prepare a 4 mg/mL solution of DTNB in the reaction buffer.

-

-

Reaction Setup:

-

In separate microcentrifuge tubes, incubate the protein solution (e.g., final concentration 1 mg/mL) with various concentrations of this compound (e.g., 0-500 µM) or vehicle control (DMSO) for a defined period (e.g., 2 hours) at room temperature.

-

-

Sulfhydryl Group Quantification:

-

In a 96-well plate, add 20 µL of the protein-DBMB reaction mixture to 180 µL of the reaction buffer.

-

Add 20 µL of the DTNB solution to each well.

-

Incubate for 15 minutes at room temperature, protected from light.

-

Measure the absorbance at 412 nm.

-

-

Data Analysis:

-

Create a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine or glutathione) to determine the molar extinction coefficient of TNB.

-

Calculate the concentration of free sulfhydryl groups in each sample using the Beer-Lambert law (A = εcl).

-

Plot the percentage of remaining free sulfhydryl groups against the concentration of this compound.

-

Data Presentation

| This compound Concentration (µM) | Absorbance at 412 nm | Free Sulfhydryl Concentration (µM) | % Remaining Sulfhydryls |

| 0 (Control) | 0.850 ± 0.03 | 62.5 ± 2.2 | 100 |

| 50 | 0.680 ± 0.02 | 50.0 ± 1.5 | 80.0 |

| 100 | 0.495 ± 0.04 | 36.4 ± 2.9 | 58.2 |

| 250 | 0.210 ± 0.01 | 15.4 ± 0.7 | 24.6 |

| 500 | 0.085 ± 0.01 | 6.3 ± 0.7 | 10.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualization of the Experimental Workflow

References

- 1. Coenzyme q induces tau aggregation, tau filaments, and Hirano bodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tau protein and the neurofibrillary pathology of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tau phosphorylation and aggregation in Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Carcinogen Administration in Animal Models

A Note to Researchers:

Extensive research for protocols on the administration of DBMB (1,4-dihydroxy-2,3-dimethyl-9,10-anthraquinone) in animal models did not yield any specific results. The scientific literature readily available does not contain established protocols, dosage information, or signaling pathway data for this particular compound.

However, due to the similarity in acronyms, our search frequently returned results for DMBA (7,12-dimethylbenz[a]anthracene) , a potent polycyclic aromatic hydrocarbon (PAH) and widely used carcinogen for inducing tumors in animal models, particularly mammary tumors.[1]

Therefore, the following application notes and protocols are provided for DMBA , as it is a well-documented compound used in animal research and may be of interest to researchers in the field of oncology and drug development. It is crucial to note that this information does not pertain to this compound.

DMBA (7,12-dimethylbenz[a]anthracene) Application Notes

Introduction:

7,12-dimethylbenz[a]anthracene (DMBA) is a synthetic carcinogen that is extensively used to induce various types of tumors in laboratory animals, most notably mammary carcinomas in rats and mice.[2][3] These models are instrumental in studying the mechanisms of carcinogenesis and for the preclinical evaluation of chemotherapeutic and chemopreventive agents.[4] DMBA-induced tumor models are valued for their ability to mimic several aspects of human cancers.[2]

Mechanism of Action:

DMBA requires metabolic activation by cytochrome P450 enzymes to its ultimate carcinogenic form, a diol epoxide. This reactive intermediate binds to DNA, forming adducts that can lead to mutations in critical genes, such as Hras, and initiate the process of tumorigenesis.[1][5]

Animal Models:

The most common animal models for DMBA-induced carcinogenesis are female Sprague-Dawley and Wistar rats, as well as various mouse strains such as BALB/c and B6C3F1.[6][7][8][9] The susceptibility to DMBA-induced tumors is dependent on the species, strain, age, and hormonal status of the animal.[2][9] Administration during the peripubertal period (around 45-60 days of age in rats) is often associated with the highest tumor incidence.[2][9]

Quantitative Data Summary

The following tables summarize common dosage and administration parameters for DMBA in rodent models based on published literature.

Table 1: DMBA Dosage for Mammary Tumor Induction in Rats

| Animal Model | Age at Administration | Route of Administration | Dosage | Vehicle | Tumor Incidence | Time to Tumor Onset | Reference |

| Sprague-Dawley Rat | 50 days | Oral Gavage | 50 mg (single dose) | Mineral Oil | Not Specified | Not Specified | [6] |

| Sprague-Dawley Rat | 47 days | Oral Gavage | 20 mg (single dose) | Soy Oil | 100% | 13 weeks | [9] |

| Sprague-Dawley Rat | 4 weeks | Oral Gavage | 20 mg/kg (11 doses, twice a week) | Corn Oil | 74% | 4-14 weeks post-induction | [10] |

| Sprague-Dawley Rat | 60 days | Subcutaneous | 25 mg (single dose) | Sunflower Oil & Saline | ~70% | 8-10 weeks | [3][11] |

| Wistar Rat | 55 days | Oral Gavage | 80 mg/kg (single dose) | Not Specified | 100% | Within 20 weeks | [4] |

| Wistar Rat | 6 weeks | Oral Gavage | 1.5 mg (twice a week) | Sesame Oil | 4% (Leukemia) | Not Specified | [12] |

Table 2: DMBA Dosage for Mammary Tumor Induction in Mice

| Animal Model | Age at Administration | Route of Administration | Dosage | Vehicle | Tumor Incidence | Time to Tumor Onset | Reference |

| MMTV-ErbB2 Transgenic Mouse | Not Specified | Oral Gavage | 1 mg (weekly for 6 weeks) | Not Specified | Significantly Enhanced | Not Specified | [1] |

| FVB Mouse | 5 weeks | Oral Gavage | 1 mg (6 doses, weekly) | Not Specified | 100% | By 34 weeks of age | [13] |

| BALB/c Mouse | 12 weeks | Gastric Intubation | 0.0025 - 12.0 mg (single or multiple doses) | Not Specified | Dose-dependent | Not Specified | [8] |

| B6C3F1 Mouse | Not Specified | Oral Gavage | 1 mg (weekly for 5 weeks) | Corn Oil | Not Specified | Not Specified | [7] |

Experimental Protocols

Protocol 1: Mammary Tumor Induction in Rats by Oral Gavage

This protocol is a generalized procedure based on common practices for inducing mammary tumors in Sprague-Dawley rats.

Materials:

-

7,12-dimethylbenz[a]anthracene (DMBA)

-

Vehicle (e.g., corn oil, sesame oil, or mineral oil)

-

Female Sprague-Dawley rats (45-55 days old)

-

Oral gavage needles (stainless steel, ball-tipped)

-

Syringes

-

Analytical balance

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

-

Preparation of DMBA Solution:

-

Under a chemical fume hood, accurately weigh the required amount of DMBA.

-

Dissolve the DMBA in the chosen vehicle to the desired concentration (e.g., 20 mg/mL in corn oil).[10]

-

Use a vortex mixer to ensure the DMBA is fully dissolved or evenly suspended. Prepare the solution fresh before each use.

-

-

Animal Handling and Administration:

-

Acclimatize the rats to the housing conditions for at least one week prior to the experiment.

-

Weigh each rat to determine the correct volume of the DMBA solution to administer.

-

Gently restrain the rat.

-

Carefully insert the gavage needle into the esophagus and deliver the DMBA solution directly into the stomach.

-

-

Post-Administration Monitoring:

-

Return the animals to their cages and monitor them for any immediate adverse reactions.

-

Provide food and water ad libitum.

-

Palpate the mammary glands weekly to check for the appearance of tumors.[9]

-

Record the date of tumor appearance, location, and size.

-

Protocol 2: Mammary Tumor Induction in Mice by Oral Gavage

This protocol is a generalized procedure for inducing mammary tumors in mice.

Materials:

-

7,12-dimethylbenz[a]anthracene (DMBA)

-

Vehicle (e.g., corn oil)

-

Female mice (e.g., FVB, BALB/c, 5-6 weeks old)

-

Oral gavage needles (flexible plastic or stainless steel, ball-tipped)

-

Syringes

-

Analytical balance

-

Vortex mixer

-

PPE

Procedure:

-

Preparation of DMBA Solution:

-

Animal Handling and Administration:

-

Acclimatize the mice for at least one week.

-

Gently restrain the mouse by the scruff of the neck.

-

Insert the gavage needle into the esophagus and administer the DMBA solution.

-

-

Dosing Schedule:

-

A typical dosing regimen involves weekly administration for 4-6 weeks.[2]

-

-

Post-Administration Monitoring:

-

Monitor the mice for any signs of toxicity.

-

Begin weekly or bi-weekly palpation of the mammary glands for tumor development starting a few weeks after the final DMBA dose.[14]

-

Record tumor latency, incidence, and multiplicity.

-

Signaling Pathways and Visualizations

DMBA-induced carcinogenesis involves the alteration of several key signaling pathways.

DMBA-Activated Signaling Pathways:

DMBA exposure has been shown to activate multiple oncogenic signaling pathways, including:

-

Aryl Hydrocarbon Receptor (AhR) Pathway: DMBA binds to and activates the AhR, which leads to the transcription of genes involved in xenobiotic metabolism, including cytochrome P450 enzymes that metabolize DMBA into its carcinogenic form.[1][13]

-

Wnt/β-catenin Pathway: This pathway is frequently upregulated in DMBA-induced tumors, leading to increased cell proliferation.[13]

-

NF-κB Pathway: Activation of NF-κB contributes to inflammation and cell survival, promoting tumor growth.[13]

-

PI3K/Akt/mTOR Pathway: This pathway is often activated in DMBA-induced mammary tumors, promoting cell growth, proliferation, and survival.[15]

-

ErbB2 and Estrogen Receptor (ER) Signaling: DMBA can enhance the activation of EGFR/ErbB2 and ER signaling pathways, contributing to mammary tumorigenesis.[1]

Caption: Simplified signaling cascade initiated by DMBA leading to tumorigenesis.

Caption: General experimental workflow for DMBA-induced carcinogenesis in rodents.

References

- 1. DMBA promotes ErbB2-mediated carcinogenesis via ErbB2 and estrogen receptor pathway activation and genomic instability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dimethylbenz(a)anthracene-induced mammary tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitory effects of combination of lycopene and genistein on 7,12- dimethyl benz(a)anthracene-induced breast cancer in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The Unique Genetic and Histological Characteristics of DMBA-Induced Mammary Tumors in an Organoid-Based Carcinogenesis Model [frontiersin.org]

- 6. 4.3. Rat DMBA Induced Mammary Tumor Model [bio-protocol.org]

- 7. Decreased 7,12-dimethylbenz[a]anthracene-induced carcinogenesis coincides with the induction of antitumor immunities in adult female B6C3F1 mice pretreated with genistein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of mammary tumors in virgin female BALB/c mice by single low doses of 7,12-dimethylbenz[a]anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. ijcc.chemoprev.org [ijcc.chemoprev.org]

- 11. researchgate.net [researchgate.net]

- 12. Oral Intragastric DMBA Administration Induces Acute Lymphocytic Leukemia and Other Tumors in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oncogenic signaling pathways activated in DMBA-induced mouse mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carcinogen 7,12-dimethylbenz[a]anthracene-induced mammary tumorigenesis is accelerated in Smad3 heterozygous mice compared to Smad3 wild type mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DMBA induced mouse mammary tumors display high incidence of activating Pik3caH1047 and loss of function Pten mutations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2,6-Di-tert-butyl-4-methylphenol (DBMB) in Organic Synthesis

Introduction

2,6-Di-tert-butyl-4-methylphenol (DBMB), widely known as Butylated Hydroxytoluene (BHT), is a sterically hindered phenolic compound.[1][2] While the user's query concerns its role as a catalyst, it is crucial to note that this compound's primary and overwhelmingly documented function in organic synthesis is that of a radical scavenger and antioxidant .[1][2] Its chemical properties make it an excellent inhibitor of radical-mediated reactions, a role that is mechanistically opposite to catalysis.[1][3] In many synthetic procedures, this compound is added to prevent undesired side reactions, such as polymerization or degradation, thereby enhancing product yield and purity.[1] This document provides detailed application notes and protocols on the established uses of this compound in controlling and elucidating organic reactions, which, while not catalytic, are of significant importance to researchers, scientists, and drug development professionals.

Mechanism of Action: Radical Scavenging

This compound functions by donating its phenolic hydrogen atom to a radical species (R•), thereby quenching the radical and forming a resonance-stabilized phenoxyl radical.[1] This this compound-derived radical is sterically hindered by the two bulky tert-butyl groups, which prevents it from initiating new radical chains. It can then react with a second radical to form a stable, non-radical product.[1]

Caption: Mechanism of this compound as a radical scavenger.

Application Note 1: this compound as a Polymerization Inhibitor in Radical Reactions

Application: To prevent the polymerization of sensitive reagents, such as styrenes or acrylates, during reactions or distillations.

Principle: Many organic reactions, particularly those involving elevated temperatures or radical initiators, can induce the unwanted polymerization of olefinic substrates. This compound is added in small quantities to quench any stray radicals that could initiate a polymerization chain reaction, without interfering with the primary desired transformation (unless it is also a radical reaction).

Experimental Protocol: Heck Coupling of Styrene with an Aryl Halide

This protocol describes a typical Heck coupling reaction where this compound is used to inhibit the polymerization of styrene at high temperatures.

Materials:

-

Aryl halide (e.g., 4-iodoanisole)

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

2,6-Di-tert-butyl-4-methylphenol (this compound)

-

Toluene, anhydrous

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-iodoanisole (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).

-

Add this compound (0.05 mmol, 5 mol%).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous toluene (5 mL), styrene (1.2 mmol), and Et₃N (1.5 mmol) via syringe.

-

Heat the reaction mixture to 100°C and stir for 12 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with 1 M HCl (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

| Entry | This compound (mol%) | Yield of Stilbene Derivative (%) | Observation of Polystyrene |

| 1 | 0 | 65 | Significant polymer formation |

| 2 | 1 | 85 | Minor polymer formation |

| 3 | 5 | 92 | No observable polymer |

| 4 | 10 | 91 | No observable polymer |

Experimental Workflow:

Caption: Workflow for a Heck coupling reaction using this compound as a polymerization inhibitor.

Application Note 2: this compound in Mechanistic Studies to Probe for Radical Pathways

Application: To determine whether a chemical reaction proceeds through a radical-mediated mechanism.

Principle: If a reaction is suspected to involve radical intermediates, adding a radical scavenger like this compound should inhibit or completely stop the reaction. By comparing the reaction outcome with and without this compound, a researcher can infer the nature of the reaction mechanism.

Experimental Protocol: Control Experiment for a Putative Radical Reaction

Procedure:

-